
2(1H)-Quinazolinone,1-ethoxy-4-methyl-,3-oxide(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinazolinone,1-ethoxy-4-methyl-,3-oxide(9CI) is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features an ethoxy group at the first position, a methyl group at the fourth position, and an oxide group at the third position, making it a unique derivative within the quinazolinone class.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone,1-ethoxy-4-methyl-,3-oxide(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with ethyl chloroformate, followed by oxidation to introduce the oxide group. The reaction conditions often require the use of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. For example, employing palladium-catalyzed reactions can facilitate the formation of the quinazolinone core structure.
化学反応の分析
Types of Reactions
2(1H)-Quinazolinone,1-ethoxy-4-methyl-,3-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the oxide group, converting it back to a quinazolinone derivative.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities.
科学的研究の応用
2(1H)-Quinazolinone,1-ethoxy-4-methyl-,3-oxide(9CI) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2(1H)-Quinazolinone,1-ethoxy-4-methyl-,3-oxide(9CI) involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
Quinazolinone: The parent compound without the ethoxy and oxide groups.
4-Methylquinazolinone: Lacks the ethoxy and oxide groups but has a methyl group at the fourth position.
1-Ethoxyquinazolinone: Contains the ethoxy group but lacks the methyl and oxide groups.
Uniqueness
2(1H)-Quinazolinone,1-ethoxy-4-methyl-,3-oxide(9CI) is unique due to the presence of all three functional groups (ethoxy, methyl, and oxide) in specific positions, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
1-ethoxy-4-methyl-3-oxidoquinazolin-3-ium-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-13-10-7-5-4-6-9(10)8(2)12(15)11(13)14/h4-7H,3H2,1-2H3 |
InChIキー |
UPKNWMAGZIAMFY-UHFFFAOYSA-N |
正規SMILES |
CCON1C2=CC=CC=C2C(=[N+](C1=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hexadecyl-2-((E)-3-[3-hexadecyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13819123.png)
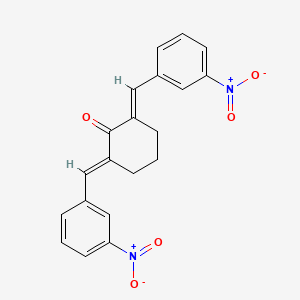
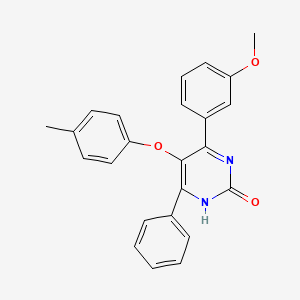
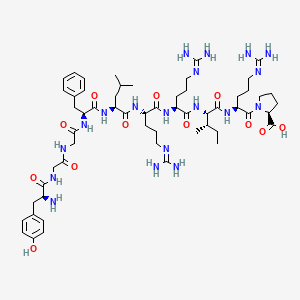

![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13819153.png)
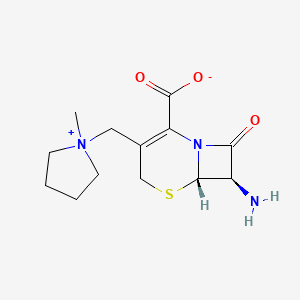
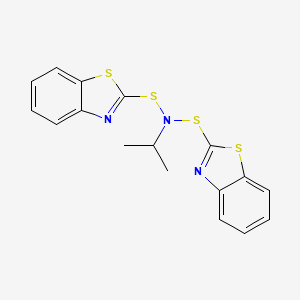

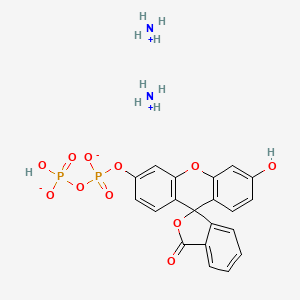
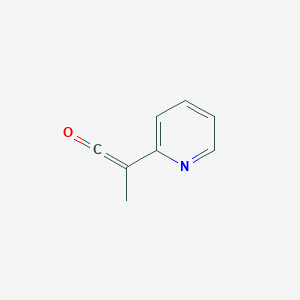
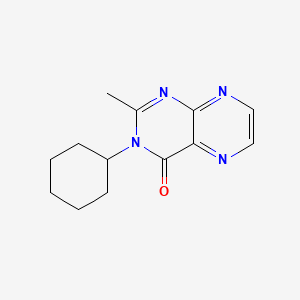
![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)
